N,N,3-trimethyl-1-benzofuran-2-carboxamide
Description
Properties
CAS No. |
52819-42-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethyl-1-benzofuran-2-carboxamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, which are catalyzed by palladium. The arylation introduces various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the modularity and efficiency of the synthetic route mentioned above make it a viable method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N,3-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The benzofuran scaffold allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts like palladium.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N,3-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The benzofuran scaffold is present in many biologically active natural products, making this compound a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The benzofuran scaffold allows the compound to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Benzofuran Ring
7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide ():
This analog replaces the 3-methyl group with a fluorine atom at position 5. Fluorine’s electron-withdrawing nature may enhance metabolic stability and polarity compared to the methyl group in the target compound. The N,N-dimethyl group is retained, suggesting similar lipophilicity at the amide nitrogen.- The trifluoromethylphenyl substituent on nitrogen introduces strong electron-withdrawing properties, likely enhancing binding affinity in hydrophobic environments .
Amide Nitrogen Substitutions
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide ():
The nitrogen here is substituted with a sulfone-containing tetrahydrothiophene and a furylmethyl group. These polar substituents may reduce lipophilicity but improve solubility and receptor specificity compared to the target compound’s N,N-dimethyl group .N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide ():
This compound lacks methyl groups on the benzofuran ring but features a trifluoromethylphenyl group on the amide nitrogen. Its molecular weight (305.25 g/mol) is higher than the estimated ~245–265 g/mol range for the target compound, reflecting differences in substituent complexity .
Pharmacological and Physicochemical Implications
Sigma Receptor Ligands ():
Analogs with bulky substituents like piperidinylpropyl and phenyl groups exhibit selective binding to sigma receptors. The target compound’s smaller N,N-dimethyl group may limit such interactions but could favor passive diffusion across membranes due to lower molecular weight .- C=O) influence hydrogen bonding and antioxidant activity. The target compound’s carboxamide group may offer moderate hydrogen-bonding capacity compared to thioureas .
Comparative Data Table
Research Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) on the benzofuran ring may enhance aromatic interactions, while fluorine or trifluoromethyl groups (electron-withdrawing) improve metabolic stability and binding in hydrophobic pockets .
- Lipophilicity and Bioavailability : The target compound’s N,N-dimethyl and 3-methyl groups likely confer moderate lipophilicity, favoring membrane permeability over analogs with polar substituents (e.g., sulfones or thioureas) .
- Receptor Targeting : Bulkier nitrogen substituents (e.g., piperidinylpropyl) in sigma receptor ligands suggest that the target compound’s simpler structure may lack selectivity for such targets but could serve as a scaffold for further optimization .
Biological Activity
N,N,3-trimethyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of benzofuran, characterized by a benzofuran core with a carboxamide functional group. Its structure is essential for its biological activity, influencing how it interacts with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function. This mechanism is crucial in modulating metabolic pathways associated with various diseases .
- Receptor Modulation : It may interact with cellular receptors, altering their signaling pathways. This can lead to changes in cellular responses, impacting processes such as inflammation and cell proliferation .
- Pathway Interference : The compound could interfere with key biochemical pathways involved in disease processes, particularly those related to cancer and metabolic disorders .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG2) | 1.136 |
| Mammary gland breast cancer (MCF-7) | 0.12 |
| Epithelioid carcinoma cervix (HeLa) | 2.75 |
| Human prostate cancer (PC3) | Not specified |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Hypolipidemic Activity
In addition to its anticancer effects, this compound has been investigated for its hypolipidemic activity. In animal models induced with hyperlipidemia, the compound demonstrated the ability to significantly reduce plasma triglycerides and total cholesterol levels while increasing high-density lipoprotein cholesterol (HDL-C) levels .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A recent study synthesized various benzofuran derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the benzofuran structure could enhance anticancer efficacy .
- Hypolipidemic Study : In a study involving Triton WR-1339-induced hyperlipidemic rats, compounds similar to this compound showed significant reductions in plasma lipid levels compared to control groups .
Q & A
Q. What are the optimal synthetic routes for N,N,3-trimethyl-1-benzofuran-2-carboxamide, and what reaction conditions ensure high yields?
- Methodological Answer : The synthesis of benzofuran carboxamides typically involves coupling substituted anilines with benzofuran-2-carboxylic acid derivatives. For example, analogous compounds like N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide are synthesized using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane . Key considerations include:
- Reagent stoichiometry : A 1:1 molar ratio of carboxylic acid to amine to minimize side products.
- Solvent choice : Anhydrous solvents (e.g., DCM) to prevent hydrolysis of reactive intermediates.
- Temperature : Room temperature or mild heating (30–40°C) to accelerate amide bond formation without decomposition.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR identify substituent positions and methyl group environments. For example, N-methyl protons in similar compounds resonate at δ 2.8–3.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns.
- Infrared Spectroscopy (IR) : A strong carbonyl stretch (~1650–1700 cm) confirms the amide bond .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) are used to study target binding. Key steps include:
- Protein Preparation : Retrieve target structures (e.g., kinases) from the PDB, remove water molecules, and add hydrogens.
- Ligand Parameterization : Generate 3D conformers of the compound using Open Babel and assign charges (e.g., AM1-BCC).
- Docking Analysis : Prioritize binding poses with favorable ΔG values and hydrogen bonds to active-site residues. For example, trifluoromethyl groups in analogs enhance hydrophobic interactions .
Validation via in vitro assays (e.g., enzyme inhibition) is critical .
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR Techniques : HSQC and HMBC correlate protons and carbons to resolve ambiguous assignments. For example, NOESY can distinguish between N-methyl and aromatic protons .
- X-ray Crystallography : Single-crystal analysis (using SHELXL or OLEX2) provides unambiguous bond lengths and angles. ORTEP-3 visualization aids in interpreting thermal ellipsoids .
- Isotopic Labeling : N-labeled analogs simplify amide proton detection in crowded spectra .
Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetics (PK) in preclinical studies?
- Methodological Answer : PK studies require:
- In Vitro Assays : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to predict bioavailability .
- In Vivo Models : Administer the compound (IV and oral routes) to rodents, with serial blood sampling. LC-MS/MS quantifies plasma concentrations.
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Structural analogs with logP values >3 (indicating high lipophilicity) may require formulation optimization to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
